molecular formula C13H22ClN5 B6201233 2-(adamantan-1-yl)-2-(2H-1,2,3,4-tetrazol-5-yl)ethan-1-amine hydrochloride CAS No. 2694735-22-1

2-(adamantan-1-yl)-2-(2H-1,2,3,4-tetrazol-5-yl)ethan-1-amine hydrochloride

Cat. No.: B6201233
CAS No.: 2694735-22-1
M. Wt: 283.8
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Adamantan-1-yl)-2-(2H-1,2,3,4-tetrazol-5-yl)ethan-1-amine hydrochloride, commonly abbreviated as ATH, is an organic compound composed of an adamantane core and a tetrazole moiety. ATH has been studied extensively for its unique properties, such as its ability to act as a chelating agent and its potential applications in medicinal chemistry.

Scientific Research Applications

ATH has potential applications in medicinal chemistry, as it has been shown to act as a chelating agent, which could be useful for developing new drugs. In addition, ATH has been studied for its potential applications in the field of nanotechnology. It has been found to be a useful component for creating nanomaterials, such as nanotubes and nanowires.

Mechanism of Action

ATH acts as a chelating agent by forming complexes with metal ions, such as iron and copper. These complexes can then be used to transport metal ions to specific sites in the body, where they can be used to catalyze biochemical reactions. Additionally, ATH has been found to be a useful component for creating nanomaterials, such as nanotubes and nanowires.
Biochemical and Physiological Effects
ATH has been studied for its potential effects on biochemical and physiological processes. It has been found to be a potent inhibitor of certain enzymes, such as cytochrome P450 and acetylcholinesterase. In addition, ATH has been found to have anti-inflammatory and anti-cancer properties, as well as potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The main advantage of using ATH in laboratory experiments is its ability to act as a chelating agent, which allows for the efficient transport of metal ions to specific sites in the body. Additionally, ATH has been found to be a useful component for creating nanomaterials, such as nanotubes and nanowires. However, ATH is not without its limitations. It is relatively unstable and can be easily degraded in the presence of light or heat.

Future Directions

Future research on ATH could focus on developing new methods for synthesizing the compound and exploring its potential applications in the fields of nanotechnology and medicinal chemistry. Additionally, further research could be conducted to investigate the biochemical and physiological effects of ATH, as well as its potential applications in the treatment of various diseases. Finally, research could be conducted to explore the potential toxicity of ATH and develop methods to reduce its toxicity.

Synthesis Methods

ATH can be synthesized in a two-step process. The first step involves the formation of an adamantane core, which is achieved by reacting adamantane-1-sulfonyl chloride with 1-amino-2-methylpyrrolidine. The second step involves the formation of the tetrazole moiety, which is achieved by reacting the adamantane derivative with 5-amino-1,2,3,4-tetrazole. The resulting product is ATH.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(adamantan-1-yl)-2-(2H-1,2,3,4-tetrazol-5-yl)ethan-1-amine hydrochloride' involves the reaction of 1-adamantylamine with 5-azidotetrazole followed by reduction of the resulting azide to the amine using hydrogen gas and palladium on carbon catalyst. The amine is then reacted with ethylene oxide to form the final product, which is then hydrochloride salted.", "Starting Materials": ["1-adamantylamine", "5-azidotetrazole", "hydrogen gas", "palladium on carbon catalyst", "ethylene oxide", "hydrochloric acid"], "Reaction": ["1. 1-adamantylamine is reacted with 5-azidotetrazole in a solvent such as ethanol or acetonitrile at room temperature for several hours to form the corresponding azide intermediate.", "2. The azide intermediate is then reduced to the amine using hydrogen gas and palladium on carbon catalyst at room temperature and atmospheric pressure.", "3. The resulting amine is then reacted with ethylene oxide in the presence of a base such as sodium hydroxide or potassium hydroxide to form the final product.", "4. The final product is then hydrochloride salted using hydrochloric acid to form the desired compound '2-(adamantan-1-yl)-2-(2H-1,2,3,4-tetrazol-5-yl)ethan-1-amine hydrochloride'." ] }

2694735-22-1

Molecular Formula

C13H22ClN5

Molecular Weight

283.8

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.